molecular formula C30H48O5 B081431 Camelliagenin B CAS No. 14511-74-1

Camelliagenin B

Cat. No.: B081431
CAS No.: 14511-74-1
M. Wt: 488.7 g/mol
InChI Key: RJEBVLDZINEMCO-CUCCWGAISA-N
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Description

The compound “Camelliagenin B” is a complex organic molecule with multiple hydroxyl groups, methyl groups, and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure followed by the introduction of functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the core structure.

    Hydroxylation reactions: to introduce hydroxyl groups.

    Aldehyde formation: through oxidation of primary alcohols.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Primary alcohols.

    Substitution products: Halogenated compounds, ethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its bioactive functional groups.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Possible mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Camelliagenin B: .

    Other polyhydroxylated picene derivatives: .

Uniqueness

This compound’s uniqueness lies in its specific arrangement of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

14511-74-1

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

3,8,9-trihydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde

InChI

InChI=1S/C30H48O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,16,19-24,32-35H,8-15,17H2,1-6H3

InChI Key

RJEBVLDZINEMCO-CUCCWGAISA-N

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C=O)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C=O)O)C)C

melting_point

200-205°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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